molecular formula C13H16N4O3 B6761626 N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide

N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B6761626
M. Wt: 276.29 g/mol
InChI Key: ORLXKHADTMHJJJ-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines a cyclopropyl group, a pyrazole ring, and an oxazole ring

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-8-10(11(19)16-13(7-18)3-4-13)15-12(20-8)9-5-14-17(2)6-9/h5-6,18H,3-4,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLXKHADTMHJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)NC3(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Construction of the pyrazole ring: This step involves the condensation of appropriate hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Synthesis of the oxazole ring: This can be done via cyclization reactions involving α-haloketones and amides.

    Coupling of the functional groups: The final step involves coupling the cyclopropyl, pyrazole, and oxazole moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(hydroxymethyl)cyclopropyl]-5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide is unique due to its combination of a cyclopropyl group, a pyrazole ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the cyclopropyl group can enhance the compound’s stability and reactivity, while the pyrazole and oxazole rings can contribute to its bioactivity.

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